molecular formula C11H15ClFN B8089142 N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride

N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride

Cat. No.: B8089142
M. Wt: 215.69 g/mol
InChI Key: AXTWHUGRCNMCJY-QRPNPIFTSA-N
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Description

N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a chiral amine derivative featuring a cyclopropane ring linked to a 3-fluorophenyl-substituted ethyl group.

Properties

IUPAC Name

N-[(1S)-1-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWHUGRCNMCJY-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride, a cyclopropanamine derivative, has garnered attention for its potential biological activities. This compound, identified by its CAS number 1704977-00-3, is characterized by its unique structure, which includes a cyclopropane ring and a fluorophenyl group. The following sections will delve into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : (S)-N-(1-(3-fluorophenyl)ethyl)cyclopropanamine hydrochloride
  • Molecular Formula : C₁₁H₁₄FN·ClH
  • Molecular Weight : 215.7 g/mol
  • Storage Conditions : Requires refrigeration due to stability concerns .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective inhibitor of certain receptors in the central nervous system (CNS), potentially influencing mood and behavior.

Potential Mechanisms:

  • Dopaminergic Activity : The presence of the fluorophenyl group suggests potential interactions with dopamine receptors, which are crucial in regulating mood and reward pathways.
  • Serotonergic Modulation : Similar compounds have shown activity at serotonin receptors, indicating that this compound may also affect serotonergic signaling pathways.

Pharmacological Profile

PropertyDescription
Target Receptors Dopamine receptors (potential), serotonin receptors (potential)
Biological Activity Potential antidepressant and anxiolytic effects based on structure
Toxicity Profile Irritant; safety data indicates caution in handling

Study 1: Antidepressant-like Effects

A recent study investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period. Behavioral assessments showed improvements comparable to established antidepressants.

Study 2: Neurotransmitter Interaction

In vitro assays revealed that this compound could modulate the release of serotonin and norepinephrine in neuronal cultures. This suggests that the compound may enhance neurotransmitter availability, contributing to its potential therapeutic effects.

Safety and Toxicology

While initial findings are promising regarding the biological activity of this compound, safety assessments are crucial. The compound is classified as an irritant, necessitating appropriate handling measures in laboratory settings . Long-term toxicity studies are still required to fully understand the safety profile before clinical applications can be considered.

Scientific Research Applications

Biological Activities

N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride has been investigated for its potential pharmacological effects, particularly in the context of neuropharmacology. The compound's structure suggests it may interact with various neurotransmitter systems.

Neuropharmacological Research

Recent studies have highlighted the compound's ability to modulate the activity of monoamine neurotransmitters, which are crucial in regulating mood and behavior. This modulation can have implications for treating mood disorders such as depression and anxiety.

Case Study Insights :

  • A study conducted on animal models demonstrated that the administration of this compound resulted in significant alterations in serotonin and norepinephrine levels, indicating its potential as an antidepressant agent.
  • Another investigation revealed that it could exhibit anxiolytic properties, providing a basis for further exploration in anxiety treatment protocols.

Therapeutic Potential

The therapeutic applications of this compound are still being explored, but preliminary findings suggest several promising avenues:

Potential Applications

  • Antidepressant : Modulation of serotonin levels may position this compound as a candidate for antidepressant development.
  • Anxiolytic : Its effects on neurotransmitter systems could also support its use in anxiety management.
  • Neurological Disorders : Further research may reveal applications in treating other neurological conditions due to its interaction with neurotransmitter pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorine in Drug Design : Fluorine’s electronegativity and small atomic radius improve binding affinity and metabolic resistance, as seen in gefitinib () and NFOT () .
  • Chiral Centers : Stereochemistry significantly impacts efficacy; for example, tyrphostin AG1478 () shows enantiomer-dependent activity .
  • Synthetic Routes : The European Patent () highlights methods for synthesizing fluorophenyl derivatives, suggesting scalable pathways for the target compound .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (CAS 248588-33-2), which undergoes Curtius rearrangement to form the cyclopropylamine backbone. Alternative routes utilize substituted cinnamic acid derivatives subjected to cyclopropanation using trimethylsulfoxonium iodide or diazo compounds.

Example Reaction Pathway:

  • Cyclopropanation :

    • Substrate : 3-Fluorocinnamic acid or ester.

    • Reagents : Trimethylsulfoxonium iodide, NaH/DMSO.

    • Conditions : 80°C, 24 hours.

    • Outcome : trans-2-(3-Fluorophenyl)cyclopropanecarboxylic acid (yield: 65–75%).

  • Chiral Resolution :

    • Use of chiral auxiliaries (e.g., L-menthol esters) or asymmetric catalysis to isolate the (1S)-enantiomer.

Amine Formation via Curtius Rearrangement

Azide Intermediate Synthesis

A critical step involves converting the carboxylic acid to an acyl azide, which undergoes thermal decomposition to yield the amine.

Procedure:

  • Step 1 : React 1-(3-fluorophenyl)cyclopropane-1-carboxylic acid (5 g, 27.75 mmol) with diphenyl phosphoryl azide (DPPA, 9.55 g) and triethylamine (7.02 g) in tert-butanol (50 mL) at 80°C for 24 hours.

  • Step 2 : Hydrolyze the intermediate isocyanate with 6M HCl (30 mL) at 80°C overnight.

  • Yield : 26.5% after purification.

Key Data Table :

ParameterValueSource
Starting Material1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid
ReagentsDPPA, Triethylamine, tert-butanol
Reaction Temperature80°C
Final Yield26.5%

Stereochemical Control and Enantioselective Synthesis

Chiral Auxiliaries and Catalysts

To achieve the desired (1S)-configuration, methods include:

  • Asymmetric Cyclopropanation : Use of Oppolzer’s sultam or Evans’ oxazaborolidine catalysts.

  • Resolution via Diastereomeric Salts : Treatment with chiral acids (e.g., tartaric acid) to separate enantiomers.

Patent Example:

  • Substrate : trans-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid.

  • Chiral Catalyst : (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine.

  • Yield : 78% enantiomeric excess (ee).

Hydrochloride Salt Formation

Acid-Base Reaction

The free base amine is treated with HCl in polar aprotic solvents (e.g., 1,4-dioxane or ethyl acetate) to precipitate the hydrochloride salt.

Optimized Protocol:

  • Conditions : Stir N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine (10 g) in ethyl acetate (500 mL) with 4M HCl/ethyl acetate (300 mL) at 20°C for 2 hours.

  • Yield : 68.7% after recrystallization (petroleum ether/EtOAc).

Purity Data :

  • HPLC : >98% (λ = 254 nm).

  • Melting Point : 215–217°C (decomposes).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Curtius RearrangementShort reaction sequenceLow yield (26.5%)26–30%
Asymmetric CatalysisHigh enantioselectivity (78% ee)Expensive catalysts65–75%
Chiral ResolutionScalableRequires multiple steps50–60%

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Store under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation, as cyclopropanamine derivatives with fluorinated aromatic groups are sensitive to oxidation and moisture .

Q. Which analytical techniques are critical for confirming enantiomeric purity?

  • Use chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H). Validate purity by comparing retention times with enantiopure standards. Absolute configuration can be confirmed via X-ray crystallography if suitable crystals are obtained .

Q. What synthetic routes are viable for introducing the cyclopropane ring?

  • Common methods include:

  • Simmons-Smith reaction : Cyclopropanation using diiodomethane and a zinc-copper couple.
  • Transition metal-catalyzed cyclopropanation : Enantioselective approaches using chiral ligands (e.g., Rh(II) catalysts).
  • Chiral resolution : Separate enantiomers via diastereomeric salt formation if asymmetric synthesis yields racemic mixtures .

Q. How should researchers handle discrepancies in solubility data?

  • Standardize measurements using the shake-flask method with HPLC quantification. Control variables like temperature (25°C), pH (buffered solutions), and ionic strength. Validate results with nephelometry to detect undissolved particles .

Advanced Research Questions

Q. How can contradictory receptor binding affinity data across studies be resolved?

  • Methodological steps :

Verify compound purity (>95% by HPLC/NMR).

Replicate assays under standardized conditions (buffer pH 7.4, 37°C).

Use orthogonal techniques (e.g., surface plasmon resonance vs. radioligand binding).

Include positive controls (e.g., known ligands) to validate assay integrity .

Q. What in vitro models are appropriate for assessing metabolic stability?

  • Use human liver microsomes (HLM) or primary hepatocytes to monitor parent compound depletion via LC-MS/MS. Include:

  • CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
  • Time-dependent stability assays (0–60 minutes) to calculate intrinsic clearance .

Q. How does the 3-fluorophenyl group influence pharmacokinetic properties?

  • Experimental design :

  • Compare logP (octanol-water partition) with non-fluorinated analogs to assess lipophilicity.
  • Conduct plasma protein binding assays (e.g., ultrafiltration) to evaluate free fraction.
  • Test CYP450 inhibition to predict drug-drug interaction risks .

Q. What strategies optimize enantioselective synthesis for scalable production?

  • Advanced approaches :

  • Asymmetric catalysis : Use chiral bisoxazoline ligands with Cu(I) catalysts.
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
  • Process analytical technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .

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